![molecular formula C12H18ClFN2 B2421833 1-(4-Fluorophenethyl)piperazine hydrochloride CAS No. 349663-44-1](/img/structure/B2421833.png)
1-(4-Fluorophenethyl)piperazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorophenethyl)piperazine hydrochloride is an organic compound with the molecular weight of 244.74 . It is also known by its IUPAC name, 1-(4-fluorophenethyl)piperazine hydrochloride .
Molecular Structure Analysis
The InChI code for 1-(4-Fluorophenethyl)piperazine hydrochloride is1S/C12H17FN2.ClH/c13-12-3-1-11(2-4-12)5-8-15-9-6-14-7-10-15;/h1-4,14H,5-10H2;1H
. This indicates the presence of a fluorophenethyl group attached to a piperazine ring, along with a hydrochloride group. Physical And Chemical Properties Analysis
1-(4-Fluorophenethyl)piperazine hydrochloride has a molecular weight of 244.74 . The compound is a solid at room temperature .Scientific Research Applications
Synthesis and Biological Evaluation
- Serotonin-Selective Reuptake Inhibitors : Dorsey et al. (2004) synthesized 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines, modeled after the antidepressant fluoxetine, as selective serotonin reuptake inhibitors (SSRIs) for potentially improved adverse reaction profiles. These compounds exhibited binding at the serotonin reuptake transporter site but had less potency compared to typical SSRIs (Dorsey, Miranda, Cozzi, & Pinney, 2004).
Practical Synthesis Techniques
- Preparation of Piperazine Derivatives : Magano et al. (2008) reported a practical and scalable preparation of a piperazine hydrochloride compound, involving palladium-catalyzed Buchwald–Hartwig cross-coupling and efficient palladium removal, leading to high purity and low palladium content in the final product (Magano, Akin, Chen, Giza, Moon, & Saenz, 2008).
Structural and Biological Characterization
- Characterization and Biological Evaluation : Sanjeevarayappa et al. (2015) synthesized and characterized a compound involving a piperazine structure, which was screened for antibacterial and anthelmintic activity. The compound exhibited moderate anthelmintic activity (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Antimicrobial and Antitumor Applications
- Antimicrobial and Antitumor Activity : Mishra and Chundawat (2019) synthesized a series of piperazine derivatives, including 1-(benzo[b]thiophen-4-yl) piperazine and 1-(benzo[d]isothiazole-3-yl) piperazine derivatives, showing potent antimicrobial and antitumor activities (Mishra & Chundawat, 2019).
Luminescent Properties and Photo-Induced Electron Transfer
- Luminescent Properties : Gan et al. (2003) explored piperazine substituted naphthalimide compounds, demonstrating their potential as pH probes due to characteristic fluorescence spectra and photo-induced electron transfer properties (Gan, Chen, Chang, & Tian, 2003).
Development of Anti-HIV Therapies
- HIV-1 Entry Inhibitors : Dong et al. (2012) designed 1,4-disubstituted piperidine/piperazine derivatives as CCR5 antagonist-based HIV-1 entry inhibitors, demonstrating potent anti-HIV-1 activities at nanomolar levels (Dong, Lu, Li, Wang, Lu, Jiang, & Dai, 2012).
Assay Methods and Quality Control
- Quality Control and Stability Studies : Dwivedi et al. (2003) developed a high-performance liquid chromatographic assay method for quality control and stability studies of a compound related to 1-(4-Fluorophenethyl)piperazine hydrochloride (Dwivedi, Saxena, Saxena, & Singh, 2003).
Mechanism of Action
Target of Action
It is known that piperazine compounds often interact with the central nervous system, particularly influencing the serotonin release .
Mode of Action
It is known that piperazine compounds generally act as gaba receptor agonists . They mediate their anthelmintic action by paralyzing parasites, allowing the host body to easily remove or expel the invading organism .
Pharmacokinetics
Piperazine compounds are generally known to be partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation .
Result of Action
Based on the known effects of piperazine compounds, it may lead to changes in neuronal activity due to its potential interaction with the gaba receptor .
Safety and Hazards
properties
IUPAC Name |
1-[2-(4-fluorophenyl)ethyl]piperazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2.ClH/c13-12-3-1-11(2-4-12)5-8-15-9-6-14-7-10-15;/h1-4,14H,5-10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJQNAMEFYFVQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCC2=CC=C(C=C2)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenethyl)piperazine hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.